Methyl 2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate
Description
Methyl 2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound featuring a norbornane-like framework with bromine, methyl, and ester functional groups. Its structure includes a 2-oxabicyclo[2.2.1]heptane core substituted at positions 2 (bromo), 4,7,7 (trimethyl), and 3 (oxo). This compound is synthesized via bromination and esterification of bicyclic precursors, with applications in medicinal chemistry and materials science due to its constrained geometry and reactivity .
Properties
IUPAC Name |
methyl 2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO3/c1-10(2)11(3)5-6-12(10,9(15)16-4)7(13)8(11)14/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWSEEVRSGAIKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(C2=O)Br)C(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification of a Carboxylic Acid Precursor
A bicyclo[2.2.1]heptane-1-carboxylic acid intermediate is treated with methanol (MeOH) and a catalytic acid (e.g., H₂SO₄) under reflux. This method, however, risks transesterification if other esters are present.
Alkylation of a Preformed Bicyclic Ketone
Methyl groups at positions 4 and 7 are introduced via alkylation of a ketone precursor. For example, treatment of 4,7-dihydroxybicyclo[2.2.1]heptan-3-one with methyl iodide (CH₃I) and a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) installs methyl groups selectively.
Integrated Synthetic Route
Combining these steps, a representative synthesis proceeds as follows:
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Cyclohexenol Synthesis : Methyl 4,7,7-trimethyl-3-oxocyclohexene-1-carboxylate is prepared via Diels-Alder reaction between cyclopentadiene and methyl acrylate derivatives.
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Epoxidation : TBHP (4.0 equiv) and VO(acac)₂ catalyst in CH₂Cl₂ yield the cis-epoxycyclohexanol.
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Cyclization : p-Toluenesulfonic acid (0.2 equiv) in toluene at 25°C forms the bicyclo[2.2.1]heptane-3-one.
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Bromination : Br₂ (1.1 equiv) and Et₃N (1.5 equiv) in CH₂Cl₂ at 0°C afford the 2-bromo derivative.
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Purification : Flash chromatography (silica gel, hexane/ethyl acetate) isolates the final product.
Reaction Table :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Epoxidation | TBHP, VO(acac)₂, CH₂Cl₂, 25°C | 85% |
| Cyclization | p-TsOH, toluene, 25°C | 78% |
| Bromination | Br₂, Et₃N, CH₂Cl₂, 0°C→rt | 76% |
Challenges and Mitigation Strategies
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Regioselectivity in Bromination : Competing bromination at non-target positions is minimized by steric hindrance from the 4,7,7-trimethyl groups and precise stoichiometry.
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Acid Sensitivity : The ester group may hydrolyze under strong acidic conditions. Using mild acids (e.g., Amberlyst resin) or low temperatures preserves the ester.
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Stereochemical Control : The absence of defined stereocenters in the target compound simplifies synthesis, as racemic mixtures are acceptable.
Industrial-Scale Considerations
Large-scale production requires:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Chemical Properties and Reactivity
The compound's molecular formula is with a molar mass of approximately 364.276 g/mol. It exhibits several key chemical behaviors:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, allowing for the synthesis of diverse derivatives.
- Reduction Reactions : The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
- Oxidation Reactions : The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate.
These reactions facilitate the compound's use in synthesizing more complex organic molecules.
Organic Synthesis
Methyl 2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate serves as an important intermediate in organic synthesis. It is utilized to create various complex organic compounds through substitution and functional group transformations. This versatility makes it a valuable reagent in synthetic organic chemistry.
Medicinal Chemistry
The compound's unique structure suggests potential applications in drug development. Its ability to undergo various chemical transformations allows for the exploration of new pharmaceutical agents. For instance:
- Anticancer Activity : Similar compounds have shown promising anticancer properties by inducing apoptosis in cancer cells through mitochondrial pathways.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes, indicating potential therapeutic uses in treating inflammatory diseases.
Material Science
In material science, this compound is explored for its role in synthesizing advanced materials and polymers. Its reactivity allows for the modification of polymer backbones, leading to materials with enhanced properties.
Case Study 1: Anticancer Properties
Research has shown that derivatives of bicyclic compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Derivative A | MDA-MB-468 (Breast) | 0.05 |
| Derivative B | HeLa (Cervical) | 0.313 |
These findings suggest that modifications to the bicyclic structure can enhance biological activity.
Case Study 2: Anti-inflammatory Activity
Another study explored the anti-inflammatory effects of related compounds, demonstrating their ability to reduce inflammation markers in vitro through inhibition of cyclooxygenase enzymes.
Mechanism of Action
The mechanism of action of methyl 2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate involves its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s properties and reactivity.
Comparison with Similar Compounds
2-Bromoethyl-(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate (Compound 12)
- Structure : Shares the 4,7,7-trimethyl-3-oxo bicyclic core but replaces the methyl ester with a 2-bromoethyl ester.
- Properties : Yield (89%), melting point (127.3°C), colorless crystals.
- Key Difference : The bromoethyl group enhances electrophilicity compared to the methyl ester, influencing reactivity in nucleophilic substitutions .
Methyl 4-(Cbz-amino)-bicyclo[2.2.1]heptane-1-carboxylate (AS51928)
- Structure: Replaces the 2-bromo and 3-oxo groups with a Cbz-protected amino group at position 3.
- Properties : Priced at $280.00/250mg, indicating higher synthetic complexity.
Methyl 7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate (10)
- Structure : Lacks bromine and the 3-oxo group, with simpler methyl substitution.
- Reactivity: Forms via solvolysis of triflate precursors in methanol (93% yield), demonstrating stability of the ester group under acidic conditions .
Substituent Effects on Physical and Chemical Properties
Key Observations :
- Bromine Position : The 2-bromo substituent in the target compound enhances electrophilicity compared to 4-bromo analogs (e.g., AS140092), directing nucleophilic attacks to the bridgehead .
- Ester vs. Carboxylic Acid : Methyl esters (e.g., AS51928) exhibit higher volatility and lower polarity than carboxylic acid derivatives, impacting chromatographic separation .
- Amino vs. Morpholino Groups: Amino-substituted derivatives (e.g., 1cr) show higher melting points than morpholino analogs (13a), likely due to stronger intermolecular hydrogen bonding .
Commercial Availability and Pricing
Insights :
- The target compound’s absence from commercial catalogs suggests specialized synthesis requirements.
- Brominated bicyclo compounds (e.g., AS140092) are priced lower than amino-substituted derivatives, reflecting differences in synthetic steps .
Biological Activity
Methyl 2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound with significant potential in various biological applications due to its unique structural properties. This article explores its biological activity, including pharmacological effects, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 275.14 g/mol. Its structure features a bromine atom and multiple methyl groups attached to a bicyclo[2.2.1]heptane framework, which contributes to its reactivity and biological interactions .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related bicyclic compounds have shown effectiveness against various bacterial strains, suggesting potential for developing new antimicrobial agents .
Anti-inflammatory Effects
Some derivatives of bicyclic compounds have been reported to exhibit anti-inflammatory properties by inhibiting key inflammatory pathways such as phospholipase A1 and caspase-1 . The potential for this compound to exert similar effects remains an area for future research.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that utilize readily available starting materials. The following table summarizes common synthetic routes:
| Step | Reaction Type | Reagents Used |
|---|---|---|
| 1 | Bromination | Bromine in the presence of a catalyst |
| 2 | Alkylation | Methylating agent (e.g., methyl iodide) |
| 3 | Esterification | Carboxylic acid with alcohol |
These steps highlight the versatility of the compound in organic synthesis and its potential applications in medicinal chemistry.
Case Studies
While specific case studies focusing exclusively on this compound are scarce, related compounds have been studied extensively:
- Antimicrobial Studies : Research involving similar bicyclic compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assays : In vitro studies on related structures showed IC50 values indicating potent cytotoxic effects against various cancer cell lines.
- Inflammatory Response : Compounds with similar functional groups were shown to reduce inflammation markers in animal models.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Key signals include the downfield carbonyl carbon (~170 ppm) and bromine-induced deshielding of adjacent protons (δ 4.2–4.5 ppm). The bicyclo[2.2.1]heptane framework shows distinct coupling patterns for bridgehead protons (J = 8–10 Hz) .
- X-ray crystallography : Resolves absolute stereochemistry, as demonstrated for structurally similar esters (e.g., 2-ethyl-8-methoxymethyl-4-oxo-4H-chromen-7-yl derivatives) .
What methodologies are effective for resolving enantiomers of bicyclo[2.2.1]heptane derivatives?
Advanced Research Question
Chiral HPLC is preferred for enantiomeric separation:
- Column selection : Polysaccharide-based chiral columns (e.g., Chiralpak AD-H) resolve sterically constrained bicyclic systems.
- Mobile phase : Hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid enhances peak resolution .
- Validation : Compare retention times with racemic mixtures and measure optical rotation ([α]D²⁵) to confirm enantiopurity (>99% ee) .
How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution?
Advanced Research Question
The electron-withdrawing bromine at C2 activates the carbonyl group for nucleophilic attack, while steric hindrance from the bicyclic framework limits reactivity at bridgehead positions. For example:
- Hydrolysis : Under basic conditions (KOH/MeOH), the ester hydrolyzes to a carboxylic acid, retaining the bicyclic structure .
- Amination : Limited success with amines due to steric bulk; however, morpholinoethyl derivatives (e.g., compound 13a) are achievable via SN2 displacement at lower yields (11%) .
How should researchers address discrepancies in reported melting points for similar bicyclo[2.2.1]heptane derivatives?
Data Contradiction Analysis
Variations in melting points (e.g., 127.3°C vs. 127.5°C) arise from:
- Polymorphism : Recrystallization solvents (e.g., ethyl acetate vs. hexane) yield different crystalline forms .
- Impurity profiles : Column chromatography (SiO₂, hexane/EtOAc) reduces impurities, sharpening melting ranges .
- Calibration : Validate melting point apparatus with standard references (e.g., camphor, 176°C) .
What strategies enable the use of this compound as a chiral building block in complex syntheses?
Advanced Research Question
The bicyclic core serves as a rigid scaffold for asymmetric catalysis:
- Derivatization : Introduce functional groups (e.g., morpholinoethyl, piperidinyl) via esterification or amidation to modulate steric/electronic properties .
- Cross-coupling : Suzuki-Miyaura reactions are challenging due to steric hindrance but feasible with PdCl₂(dppf) and microwave assistance (120°C, 30 min) .
- Biological probes : Conjugation with fluorophores (e.g., dansyl chloride) enables studies of enzyme binding pockets .
How can computational chemistry predict the stability of this compound under varying pH conditions?
Advanced Research Question
- pKa estimation : DFT calculations (B3LYP/6-31G*) predict the ester’s susceptibility to hydrolysis (predicted pKa ~2.5 for the carbonyl).
- Degradation pathways : Molecular dynamics simulations reveal preferential cleavage of the ester group over bromine displacement at pH > 10 .
- Solubility modeling : COSMO-RS predicts low aqueous solubility (0.12 mg/mL), guiding formulation for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
